molecular formula C15H13ClO B1302641 3-Chloro-4'-ethylbenzophenone CAS No. 82520-41-0

3-Chloro-4'-ethylbenzophenone

Cat. No.: B1302641
CAS No.: 82520-41-0
M. Wt: 244.71 g/mol
InChI Key: ZCWDNKZZXWHWLW-UHFFFAOYSA-N
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Description

3-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO. It is a derivative of benzophenone, where a chlorine atom is substituted at the 3-position and an ethyl group at the 4’-position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

3-Chloro-4’-ethylbenzophenone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate these reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Cellular Effects

The effects of 3-Chloro-4’-ethylbenzophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, 3-Chloro-4’-ethylbenzophenone can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, 3-Chloro-4’-ethylbenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding often involves interactions with the active sites of enzymes, leading to changes in their conformation and function. Furthermore, 3-Chloro-4’-ethylbenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-4’-ethylbenzophenone can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Chloro-4’-ethylbenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to 3-Chloro-4’-ethylbenzophenone has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 3-Chloro-4’-ethylbenzophenone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 3-Chloro-4’-ethylbenzophenone can exhibit toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

3-Chloro-4’-ethylbenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it has been shown to interact with enzymes involved in the oxidative metabolism of aromatic compounds, leading to the formation of reactive intermediates.

Transport and Distribution

The transport and distribution of 3-Chloro-4’-ethylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For instance, 3-Chloro-4’-ethylbenzophenone can bind to plasma proteins, facilitating its transport through the bloodstream and its distribution to various tissues.

Subcellular Localization

The subcellular localization of 3-Chloro-4’-ethylbenzophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects. The localization of 3-Chloro-4’-ethylbenzophenone within specific subcellular compartments can influence its activity and function, as it interacts with different biomolecules in these environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-ethylbenzophenone typically involves Friedel-Crafts acylation. This reaction uses 3-chlorobenzoyl chloride and 4-ethylbenzene as starting materials. The reaction is catalyzed by aluminum chloride (AlCl3) in an anhydrous environment. The process involves the following steps:

    Formation of the acylium ion: The reaction between 3-chlorobenzoyl chloride and AlCl3 forms the acylium ion.

    Electrophilic aromatic substitution: The acylium ion reacts with 4-ethylbenzene, leading to the formation of 3-Chloro-4’-ethylbenzophenone.

Industrial Production Methods: In industrial settings, the production of 3-Chloro-4’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4’-ethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-4’-ethylbenzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity.

Comparison with Similar Compounds

  • 4-Chloro-4’-methylbenzophenone
  • 4-Chloro-4’-ethoxybenzophenone
  • 4-Bromo-4’-chlorobenzophenone

Comparison:

  • 4-Chloro-4’-methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
  • 4-Chloro-4’-ethoxybenzophenone: Contains an ethoxy group, leading to different chemical properties and uses.
  • 4-Bromo-4’-chlorobenzophenone: Substitution of chlorine with bromine alters its reactivity and potential applications.

3-Chloro-4’-ethylbenzophenone stands out due to its unique combination of chlorine and ethyl substituents, which confer specific reactivity and applications in various fields.

Properties

IUPAC Name

(3-chlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWDNKZZXWHWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373922
Record name 3-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82520-41-0
Record name (3-Chlorophenyl)(4-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82520-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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